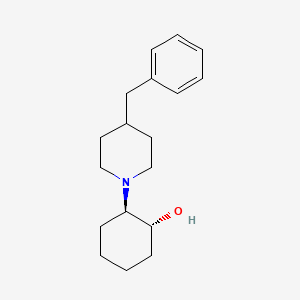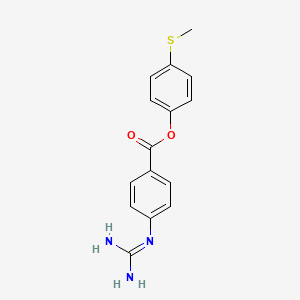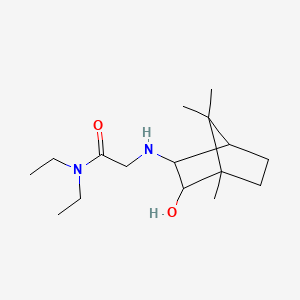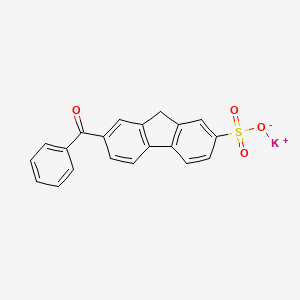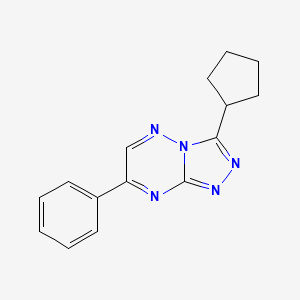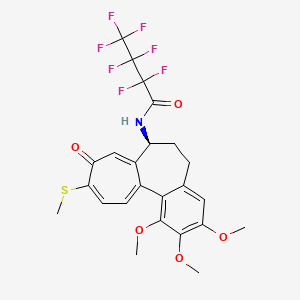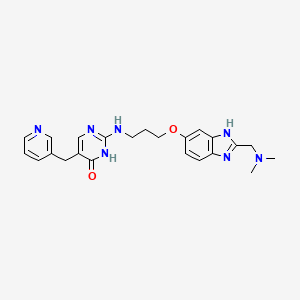
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that combines elements of pyrimidinone, benzimidazole, and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves multiple steps, typically starting with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then linked through a series of reactions that include nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidinone compounds.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core structure but differ in their substituents, leading to variations in their properties and applications.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their diverse biological activities and are used in various therapeutic applications.
Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
Uniqueness
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is unique due to its combination of three distinct structural motifs, which confer a range of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
92715-61-2 |
|---|---|
Formule moléculaire |
C23H27N7O2 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-[3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]oxy]propylamino]-5-(pyridin-3-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H27N7O2/c1-30(2)15-21-27-19-7-6-18(12-20(19)28-21)32-10-4-9-25-23-26-14-17(22(31)29-23)11-16-5-3-8-24-13-16/h3,5-8,12-14H,4,9-11,15H2,1-2H3,(H,27,28)(H2,25,26,29,31) |
Clé InChI |
YXBVSAKZABABEW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NC2=C(N1)C=C(C=C2)OCCCNC3=NC=C(C(=O)N3)CC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


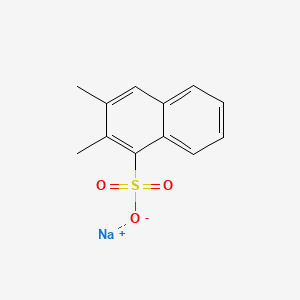
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

